![molecular formula C6H10N4S B6202966 1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea CAS No. 1602913-59-6](/img/new.no-structure.jpg)
1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea
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Overview
Description
1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea is a compound that features an imidazole ring, a thiourea group, and a methyl group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea typically involves the reaction of 1H-imidazole-4-carbaldehyde with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1H-imidazole-4-carbaldehyde: A precursor in the synthesis of 1-[(1H-imidazol-4-yl)methyl]-3-methylthiourea.
Methyl isothiocyanate: Another precursor used in the synthesis.
1-[(1H-imidazol-4-yl)methyl]-3-phenylthiourea: A similar compound with a phenyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific combination of an imidazole ring and a thiourea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
1602913-59-6 |
---|---|
Molecular Formula |
C6H10N4S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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